

# "4-amino-N-isopropylbenzenesulfonamide" spectroscopic data (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name:	4-amino-N-isopropylbenzenesulfonamide
Cat. No.:	B185396

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## Spectroscopic Data of 4-amino-N-isopropylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **4-amino-N-isopropylbenzenesulfonamide**. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive analysis based on data from structurally analogous compounds, including 4-aminobenzenesulfonamide and various N-substituted sulfonamides. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-amino-N-isopropylbenzenesulfonamide**. These predictions are derived from established spectroscopic principles and data from closely related molecules.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	Doublet	2H	Aromatic protons ortho to $-\text{SO}_2\text{NHR}$
~ 6.6 - 6.8	Doublet	2H	Aromatic protons ortho to $-\text{NH}_2$
~ 5.8 - 6.2	Broad Singlet	2H	$-\text{NH}_2$ protons
~ 4.8 - 5.2	Singlet	1H	$-\text{SO}_2\text{NH-}$ proton
~ 3.3 - 3.7	Septet	1H	$-\text{CH}(\text{CH}_3)_2$ proton
~ 1.1 - 1.3	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$ protons

Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 150	Aromatic C- $\text{NH}_2$
~ 130	Aromatic C- $\text{SO}_2$
~ 128	Aromatic CH ortho to $-\text{SO}_2\text{NHR}$
~ 114	Aromatic CH ortho to $-\text{NH}_2$
~ 48	$-\text{CH}(\text{CH}_3)_2$
~ 23	$-\text{CH}(\text{CH}_3)_2$

Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Chemical shifts are referenced to the solvent signal.

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Medium, Sharp (doublet)	N-H stretch (primary amine)
3250 - 3350	Medium, Broad	N-H stretch (sulfonamide)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2980	Medium	Aliphatic C-H stretch
~ 1600, ~1500	Strong	Aromatic C=C bending
~ 1330	Strong	Asymmetric SO <sub>2</sub> stretch
~ 1150	Strong	Symmetric SO <sub>2</sub> stretch
~ 900	Medium	S-N stretch

Sample preparation: KBr pellet or thin film.

#### Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
214	[M] <sup>+</sup> , Molecular ion
199	[M - CH <sub>3</sub> ] <sup>+</sup>
156	[M - NH(CH(CH <sub>3</sub> ) <sub>2</sub> )] <sup>+</sup>
108	[H <sub>2</sub> NC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> ] <sup>+</sup>
92	[H <sub>2</sub> NC <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.[1]
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[2] A larger number of scans and a longer acquisition time are typically required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.[2][3]
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

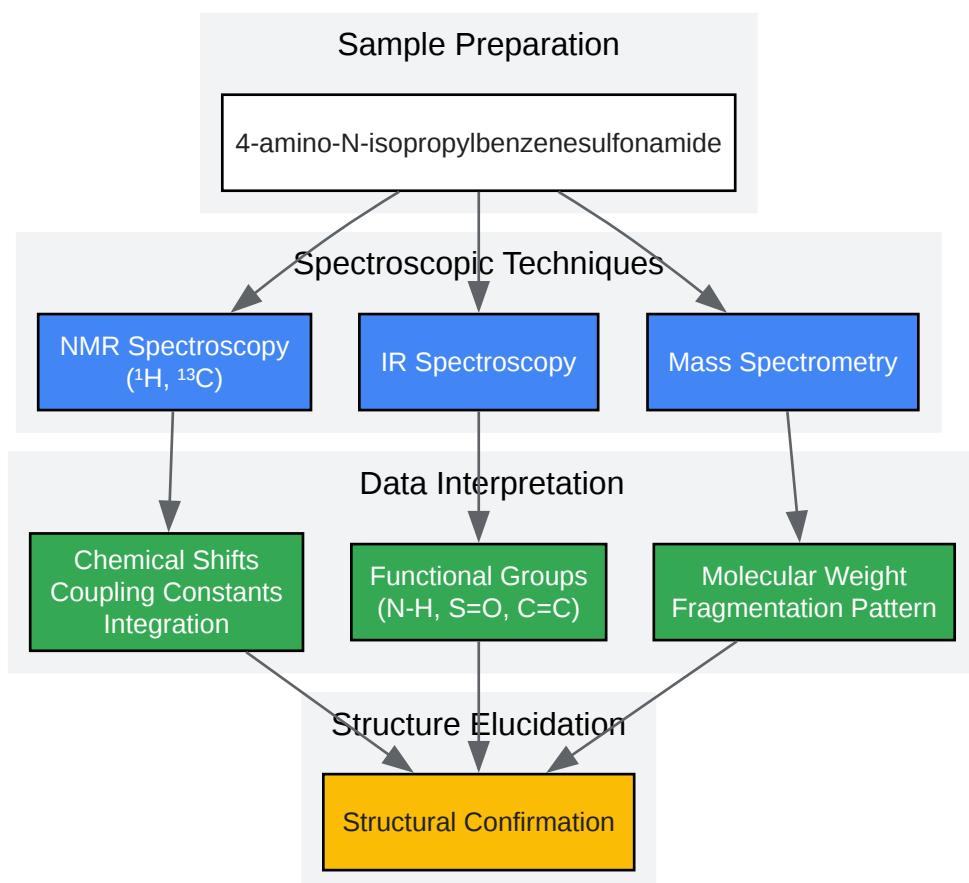
- Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent.[5] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
- Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .[6] A background spectrum of the empty sample holder or pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[7]

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).[8] EI involves bombarding the sample with a high-energy electron beam, which typically causes fragmentation of the molecule.[8][9]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer.
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their  $m/z$  ratio.[8]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-amino-N-isopropylbenzenesulfonamide**.



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Caption: Workflow for Spectroscopic Characterization.

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